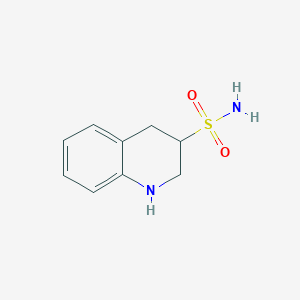
1,2,3,4-Tetrahydroquinoline-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroquinoline-3-sulfonamide is a chemical compound with the CAS Number: 1909337-28-5 . It has a molecular weight of 212.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of similar compounds .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinoline-3-sulfonamide is a powder that is stored at room temperature . It has a melting point of 177-178 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1,2,3,4-Tetrahydroquinoline derivatives, including 1,2,3,4-Tetrahydroquinoline-3-sulfonamide, have been studied extensively in medicinal chemistry . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The heterocyclic scaffold of these compounds has garnered a lot of attention in the scientific community, leading to the development of novel analogs with potent biological activity .
Treatment of Neurodegenerative Disorders
These compounds have shown potential in the treatment of neurodegenerative disorders . The biological activities of these compounds against such disorders could lead to the development of new therapeutic strategies.
Antioxidant Applications
1,2,3,4-Tetrahydroquinoline is used as an antioxidant . As an active component in various dyes, it could potentially be used in a variety of applications that require antioxidant properties.
Corrosion Inhibition
This compound is also used as a corrosion inhibitor . This makes it useful in a variety of industrial applications where metal corrosion is a concern.
Treatment of Prostate Cancer
Research has shown that 1,2,3,4-tetrahydroquinoline derivatives can act as inverse agonists against prostate cancer . These compounds have demonstrated reasonable antiproliferative activity and have effectively suppressed tumor growth in certain models .
Dye Manufacturing
As mentioned earlier, 1,2,3,4-Tetrahydroquinoline is an active component in various dyes . This suggests its potential use in the manufacturing of dyes and pigments.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to target theCDK5/p25 complex and RORγ , which are involved in neurodegenerative diseases and prostate cancer, respectively .
Mode of Action
For instance, related compounds have been found to inhibit the CDK5/p25 complex, leading to a reduction in the hyperphosphorylation of tau . In the case of RORγ, certain derivatives act as inverse agonists, inhibiting the transcriptional activity of RORγ .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to tau protein phosphorylation and the th17/il-17 pathway .
Pharmacokinetics
A related compound, tetrahydroquinoline (thq), has been studied in an animal model following intravenous (iv) and oral (po) administration . The ADME properties of 1,2,3,4-Tetrahydroquinoline-3-sulfonamide and their impact on bioavailability would need further investigation.
Result of Action
Similar compounds have been found to inhibit the proliferation of certain cancer cells . More research is needed to fully understand the effects of this compound.
Action Environment
It’s worth noting that the compound is a powder at room temperature , which could potentially influence its stability and efficacy.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDAOMQBGOSLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoline-3-sulfonamide | |
CAS RN |
1909337-28-5 |
Source


|
| Record name | 1,2,3,4-tetrahydroquinoline-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


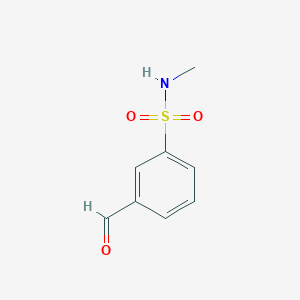
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2886703.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886708.png)
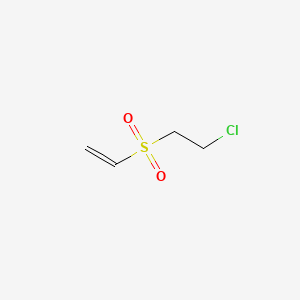
![N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2886711.png)
![4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2886712.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)
![N-(4-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2886716.png)
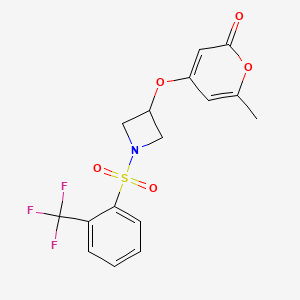
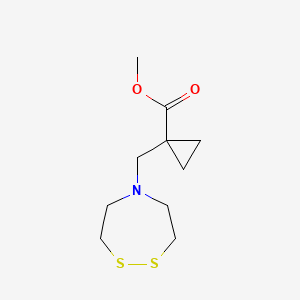
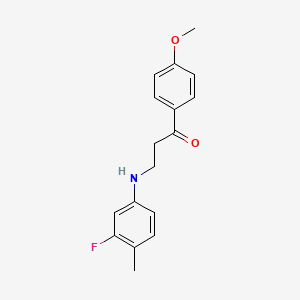
![N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2886724.png)